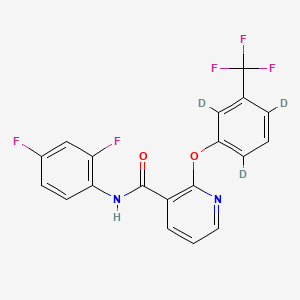

Diflufenican-d3

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[2,4,6-trideuterio-3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)/i3D,4D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEHFWKAOXOVJD-HOKOUOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diflufenican-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Diflufenican-d3, a deuterated isotopologue of the herbicide Diflufenican. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed information on this compound.

Core Physicochemical Properties

This compound is a synthetic compound where three hydrogen atoms on the trifluoromethylphenoxy moiety of Diflufenican have been replaced by deuterium. This isotopic labeling is often utilized in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. While sharing a similar core structure with its non-deuterated counterpart, the presence of deuterium can subtly influence its physicochemical characteristics.

Table 1: Physicochemical Data of this compound and Diflufenican

| Property | This compound | Diflufenican (for comparison) |

| Molecular Formula | C₁₉H₈D₃F₅N₂O₂[1] | C₁₉H₁₁F₅N₂O₂[2][3][4] |

| Molecular Weight | 397.31 g/mol [1] | 394.29 g/mol |

| CAS Number | 1185009-29-3 | 83164-33-4 |

| Appearance | White to Off-White Solid | White Powder |

| Melting Point | 161-162 °C | 160 °C |

| Water Solubility | Data not available | <0.05 mg/L |

| pKa | Data not available | Data not available |

| Log Kow (Octanol/Water Partition Coefficient) | Data not available | 4.2 |

Experimental Protocols

Melting Point Determination (Based on OECD Guideline 102)

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

-

Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

-

Apparatus:

-

Melting point apparatus with a temperature range up to at least 200 °C, equipped with a heating block and a means of observing the sample.

-

Capillary tubes (closed at one end).

-

Calibrated thermometer or temperature sensor.

-

-

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 10 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.

-

Water Solubility Determination (Based on OECD Guideline 105)

The flask method is suitable for substances with low water solubility, such as Diflufenican.

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

-

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pKa Determination (Based on OECD Guideline 112)

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods.

-

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of a substance are equal. This can be determined by measuring the pH of a solution of the substance as it is titrated with a strong acid or base, or by measuring the change in its UV-Vis spectrum as a function of pH.

-

Apparatus:

-

pH meter with a calibrated electrode.

-

Automatic titrator or burette.

-

UV-Vis spectrophotometer.

-

Constant temperature cell.

-

-

Procedure (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the inflection point of the resulting titration curve.

-

Mode of Action: Inhibition of Carotenoid Biosynthesis

Diflufenican is a selective herbicide that acts by inhibiting the biosynthesis of carotenoids in susceptible plants. Its primary target is the enzyme phytoene desaturase (PDS). The inhibition of this enzyme leads to the accumulation of phytoene and the depletion of downstream carotenoids. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the plant tissues.

Caption: Diagram illustrating the inhibitory effect of Diflufenican on the carotenoid biosynthesis pathway.

Experimental Workflow for Analytical Method Development

The development of a robust analytical method is crucial for the quantification of this compound in various matrices. A typical workflow for developing an HPLC-based method is outlined below.

References

- 1. scbt.com [scbt.com]

- 2. Diflufenican certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 3. ジフルフェニカン PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diflufenican | CAS 83164-33-4 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Synthesis and Purification of Diflufenican-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis and purification of Diflufenican-d3, an isotopically labeled herbicide used as an internal standard in residue analysis and environmental fate studies. This document outlines a detailed synthetic pathway, purification protocols, and methods for analytical characterization, tailored for research and development laboratories.

Introduction

Diflufenican is a selective herbicide widely used for the control of broad-leaved weeds in various crops. For accurate quantification in complex matrices such as soil, water, and agricultural products, a stable isotopically labeled internal standard is essential. This compound, where three hydrogen atoms on the 3-(trifluoromethyl)phenoxy moiety are replaced by deuterium, serves as an ideal standard for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the parent compound and its distinct mass-to-charge ratio. This guide details a robust methodology for the laboratory-scale synthesis and purification of this compound to a high degree of chemical and isotopic purity.

Synthesis of this compound

The synthesis of this compound (N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy-d3]-3-pyridinecarboxamide) is a multi-step process. The key strategy involves the preparation of a deuterated intermediate, 3-(trifluoromethyl)phenol-2,4,6-d3, followed by its coupling with a nicotinic acid derivative and subsequent amidation with 2,4-difluoroaniline.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-stage process: the preparation of the deuterated building block and its subsequent incorporation into the final Diflufenican structure.

Experimental Protocols

2.2.1. Synthesis of 3-(Trifluoromethyl)phenol-2,4,6-d3 (Intermediate 1)

This procedure is based on the principle of acid-catalyzed hydrogen-deuterium exchange on an activated aromatic ring. The electron-donating hydroxyl group directs electrophilic substitution (in this case, deuteration) to the ortho and para positions.

-

Materials:

-

3-(Trifluoromethyl)phenol (1.0 eq)

-

Deuterium oxide (D₂O)

-

Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)phenol in a minimal amount of D₂O.

-

Carefully add deuterated sulfuric acid (catalytic amount, e.g., 10 mol%).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the aromatic protons at positions 2, 4, and 6.

-

After completion of the reaction, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a base such as sodium carbonate (Na₂CO₃) until the pH is approximately 7.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)phenol-2,4,6-d3.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

2.2.2. Synthesis of 2-[3-(Trifluoromethyl)phenoxy-d3]nicotinic acid (Intermediate 2)

This step involves a copper-catalyzed Ullmann condensation reaction.

-

Materials:

-

3-(Trifluoromethyl)phenol-2,4,6-d3 (Intermediate 1, 1.1 eq)

-

2-Chloronicotinic acid (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid, 3-(trifluoromethyl)phenol-2,4,6-d3, potassium carbonate, and copper(I) iodide.

-

Add anhydrous DMF and heat the mixture to 120-140 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 2-[3-(trifluoromethyl)phenoxy-d3]nicotinic acid.

-

2.2.3. Synthesis of this compound (Final Product)

This final step is an amide bond formation reaction.

-

Materials:

-

2-[3-(Trifluoromethyl)phenoxy-d3]nicotinic acid (Intermediate 2, 1.0 eq)

-

2,4-Difluoroaniline (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-[3-(trifluoromethyl)phenoxy-d3]nicotinic acid in anhydrous DCM.

-

Add 2,4-difluoroaniline and DMAP to the solution.

-

Cool the mixture in an ice bath and add EDCI portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

High purity is crucial for the use of this compound as an analytical standard. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Purification Workflow

Experimental Protocols

3.2.1. Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., starting from 95:5 to 80:20). A common eluent system is petroleum ether:ethyl acetate (8:1 v/v).[1]

-

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Apply the sample to the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

3.2.2. Recrystallization

-

Solvent Systems:

-

Procedure (using Ethanol/Water):

-

Dissolve the partially purified product in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly cloudy.

-

Add a few more drops of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on literature values for the non-deuterated analogue and general principles of organic synthesis.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | H/D Exchange | D₂SO₄, D₂O | D₂O | 100-110 | 24-48 | >90 |

| 2 | Ullmann Condensation | K₂CO₃, CuI | DMF | 120-140 | 12-24 | 80-90 |

| 3 | Amide Coupling | EDCI, DMAP | DCM | 0 to RT | 12-18 | 85-95[1] |

| Overall | ~60-75 |

Table 2: Purity and Analytical Data

| Stage of Purification | Method | Expected Purity (%) | Analytical Technique for Purity Assessment |

| Crude Product | - | 70-85 | ¹H NMR, LC-MS |

| After Column Chromatography | Silica Gel Chromatography | >95 | ¹H NMR, LC-MS, GC-MS |

| After Recrystallization | Recrystallization | >99 | ¹H NMR, LC-MS, GC-MS, Elemental Analysis |

| Isotopic Purity | - | >98 atom % D | ²H NMR, Mass Spectrometry |

Analytical Characterization

Thorough analytical characterization is imperative to confirm the structure, chemical purity, and isotopic enrichment of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the molecular structure and assess chemical purity. The absence or significant reduction of signals for the aromatic protons at positions 2, 4, and 6 of the 3-(trifluoromethyl)phenoxy ring will confirm successful deuteration.

-

²H NMR: To directly observe the deuterium signals and confirm their positions on the aromatic ring.

-

¹³C NMR: To further confirm the carbon skeleton of the molecule.

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.

-

-

Mass Spectrometry (MS):

-

GC-MS or LC-MS: To determine the molecular weight of the product, which should correspond to that of this compound (approximately 397.31 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and the number of deuterium atoms incorporated.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To determine the chemical purity of the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is suitable.[3]

-

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound for research purposes. By following the outlined experimental protocols, researchers can produce a high-purity, isotopically labeled internal standard essential for accurate and reliable quantification of Diflufenican in various matrices. The successful synthesis and rigorous characterization of this compound will support advancements in environmental monitoring, food safety analysis, and herbicide research.

References

An In-Depth Technical Guide to the Mechanism of Action of Diflufenican-d3 in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflufenican is a selective herbicide widely employed for the control of broadleaf weeds in various agricultural settings. Its deuterated isotopologue, Diflufenican-d3, serves as an essential internal standard for precise quantitative analysis in metabolic and environmental studies. The primary mechanism of action for both compounds involves the potent and specific inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to an accumulation of the colorless precursor phytoene and a subsequent depletion of colored carotenoids. The absence of carotenoids, which are vital for photoprotection, results in the photooxidation of chlorophyll, leading to characteristic bleaching of plant tissues, disruption of photosynthesis, and eventual plant death. This technical guide provides a comprehensive overview of the biochemical interactions, physiological consequences, and experimental methodologies used to elucidate the mechanism of action of Diflufenican.

Introduction

Diflufenican, a member of the pyridinecarboxamide class of herbicides, provides effective pre- and early post-emergence control of a wide spectrum of broadleaf weeds. Its efficacy stems from its targeted disruption of a fundamental metabolic pathway in plants: carotenoid biosynthesis. Understanding the precise molecular interactions and the resultant physiological cascade is paramount for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds.

This compound, in which three hydrogen atoms on the trifluoromethylphenoxy moiety are replaced with deuterium, is chemically and biologically equivalent to Diflufenican in its mechanism of action. Its utility lies in its application as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The mass difference allows for accurate quantification of the non-deuterated analyte by correcting for variations during sample extraction and analysis[1][2].

Core Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

The primary molecular target of Diflufenican is the enzyme phytoene desaturase (PDS) . PDS is a key flavoprotein in the carotenoid biosynthesis pathway, responsible for the desaturation of 15-cis-phytoene to 9,15,9'-tri-cis-ζ-carotene through the intermediate 9,15-di-cis-phytofluene. This process involves the introduction of two double bonds into the phytoene backbone, a critical step in the formation of the chromophore responsible for the pigment's color and antioxidant properties.

Diflufenican acts as a potent inhibitor of PDS. The inhibition is noncompetitive with respect to the substrate, phytoene, suggesting that Diflufenican binds to a site on the enzyme that is distinct from the substrate-binding site. It is believed to interfere with the binding of the plastoquinone cofactor, which is essential for the re-oxidation of the FAD cofactor of PDS, thereby blocking the enzyme's catalytic cycle.

The inhibition of PDS by Diflufenican leads to a significant accumulation of the substrate, phytoene, within the plant cells. One study on carrot suspension-cultured cells reported a 493-fold increase in phytoene levels after treatment with 10 µM Diflufenican for 7 days[1][3].

Signaling Pathway: Carotenoid Biosynthesis and its Disruption

The following diagram illustrates the carotenoid biosynthesis pathway in plants and pinpoints the inhibitory action of Diflufenican.

Quantitative Data

The inhibitory potency of Diflufenican on phytoene desaturase has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Plant/System | Reference |

| IC50 | 4.93 nM | In vitro assay with recombinant PDS | Not explicitly found in search results, but a comparative study suggests high potency. |

| Phytoene Accumulation | 493-fold increase | Carrot (Daucus carota) suspension-cultured cells (10 µM Diflufenican for 7 days) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Diflufenican.

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol describes a method to determine the in vitro inhibition of PDS by Diflufenican.

Materials:

-

Recombinant PDS enzyme (expressed in and purified from E. coli)

-

15-cis-phytoene substrate

-

Plastoquinone-9 (electron acceptor)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM DTT

-

Diflufenican stock solution (in DMSO)

-

Extraction solvent: Chloroform/Methanol (2:1, v/v)

-

HPLC system with a C30 column and a photodiode array (PDA) detector

Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant PDS in the assay buffer.

-

Substrate Preparation: Prepare liposomes containing 15-cis-phytoene and plastoquinone-9.

-

Inhibition Assay:

-

In a microcentrifuge tube, combine the PDS enzyme solution with varying concentrations of Diflufenican (or DMSO for the control).

-

Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding the phytoene-containing liposomes.

-

Incubate the reaction mixture for 1 hour at 30°C in the dark.

-

-

Extraction of Carotenoids:

-

Stop the reaction by adding the chloroform/methanol extraction solvent.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the carotenoids.

-

-

HPLC Analysis:

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent (e.g., MTBE).

-

Inject the sample into the HPLC system.

-

Separate the carotenoids using a C30 column with a gradient elution program.

-

Detect and quantify the product, ζ-carotene, at its maximum absorbance wavelength (~400 nm).

-

-

Data Analysis:

-

Calculate the percentage of PDS inhibition for each Diflufenican concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantification of Phytoene Accumulation in Plant Tissue

This protocol outlines the extraction and quantification of phytoene from plant tissue treated with Diflufenican.

Materials:

-

Plant tissue (e.g., leaves from treated and control plants)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: Acetone or a mixture of methanol, methyl-tert-butyl ether (MTBE), and water (e.g., 83:15:2, v/v/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with a C30 column and a PDA detector

-

Phytoene standard

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

-

Extraction:

-

Transfer a known weight of the powdered tissue to a centrifuge tube.

-

Add the extraction solvent and vortex vigorously.

-

Centrifuge to pellet the tissue debris.

-

Collect the supernatant. Repeat the extraction on the pellet two more times.

-

-

Drying and Concentration:

-

Pool the supernatants and pass through a column of anhydrous sodium sulfate to remove water.

-

Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen at a temperature not exceeding 35°C.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., MTBE).

-

Inject the sample into the HPLC system.

-

Separate the carotenoids using a C30 column.

-

Detect phytoene at its maximum absorbance wavelength (approximately 286 nm).

-

-

Quantification:

-

Prepare a standard curve using a certified phytoene standard.

-

Quantify the amount of phytoene in the samples by comparing their peak areas to the standard curve.

-

Assessment of Chlorophyll Bleaching via Chlorophyll Fluorescence

This non-destructive method assesses the impact of Diflufenican on the photosynthetic apparatus.

Materials:

-

Treated and control plants

-

A portable chlorophyll fluorometer (e.g., a PAM fluorometer)

Procedure:

-

Dark Adaptation: Dark-adapt a leaf from both a treated and a control plant for at least 30 minutes.

-

Measurement of Fv/Fm:

-

Use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) of the dark-adapted leaves.

-

The maximum quantum yield of photosystem II (PSII) is calculated as Fv/Fm = (Fm - Fo) / Fm.

-

-

Data Analysis:

-

A significant decrease in the Fv/Fm ratio in treated plants compared to control plants indicates damage to the photosynthetic apparatus, a downstream effect of carotenoid deficiency and subsequent photooxidation.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the mechanism of action of Diflufenican.

Conclusion

Diflufenican and its deuterated analog, this compound, exert their herbicidal effects through a well-defined mechanism of action: the inhibition of phytoene desaturase. This targeted disruption of the carotenoid biosynthesis pathway leads to a cascade of physiological events, culminating in the characteristic bleaching and death of susceptible plants. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this important class of herbicides, explore potential mechanisms of resistance, and design novel compounds with improved efficacy and environmental profiles. The use of deuterated standards like this compound will continue to be indispensable for the accurate and reliable quantification of these compounds in complex matrices.

References

A Technical Examination of the Environmental Persistence of Diflufenican and Its Deuterated Analog, Diflufenican-d3

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the environmental persistence of the herbicide Diflufenican. Due to a lack of direct experimental data on the environmental fate of its deuterated isotopologue, Diflufenican-d3, this document extrapolates its probable environmental behavior based on the established principles of the kinetic isotope effect (KIE). This guide summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of degradation pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to Diflufenican and the Significance of Isotopic Labeling

Diflufenican is a selective contact and residual herbicide used to control a variety of broadleaf weeds in crops such as cereals, lentils, and peas.[1] Its mode of action is the inhibition of carotenoid biosynthesis, which leads to the degradation of chlorophyll and ultimately, the death of the target weed.[2][3]

Isotopically labeled compounds, such as this compound, are essential tools in analytical and environmental sciences. In these molecules, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[4] While primarily used as internal standards for accurate quantification in complex matrices, the substitution of hydrogen with deuterium can influence the rate of chemical reactions, including environmental degradation processes.[5] This phenomenon, known as the kinetic isotope effect (KIE), is a critical consideration when evaluating the potential environmental persistence of deuterated compounds.

Comparative Environmental Persistence: Diflufenican vs. This compound

The Kinetic Isotope Effect (KIE)

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. If the cleavage of a C-H bond is the rate-determining step in the degradation of Diflufenican, then this compound would be expected to degrade more slowly and thus be more persistent in the environment.

Predicted Impact on Persistence

Given that microbial degradation and metabolism are key dissipation pathways for Diflufenican, and these processes often involve enzymatic reactions that break C-H bonds, it is highly probable that this compound would exhibit greater environmental persistence than Diflufenican. The magnitude of this increased persistence would depend on the specific degradation pathway and whether the deuteration occurs at a site involved in the rate-limiting step of degradation.

Quantitative Data on the Environmental Fate of Diflufenican

The following tables summarize the available quantitative data on the environmental persistence of Diflufenican.

Table 1: Soil Persistence of Diflufenican

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | 15 - 30 weeks | Soil | |

| Half-life (t½) | 105 - 210 days | Soil | |

| Half-life (t½) | 101 days | Field soil | |

| Half-life (t½) | ~65 days | Pear orchard soil (first-time application) | |

| Half-life (t½) | 2 - 6 months | Winter wheat | |

| DT50 | ~14 days | Field (initial decline) | |

| DT90 | 228 days | Field (steady decline) |

Table 2: Physicochemical Properties and Other Environmental Fate Data for Diflufenican

| Parameter | Value | Notes | Reference(s) |

| Water Solubility | <0.05 mg/L (25°C) | Insoluble | |

| Mobility in Soil | Low | High persistence | |

| Bioaccumulation Potential | Low | --- | |

| Hydrolysis | Stable at pH 5, 7, and 9 | Sterile aqueous conditions | |

| Aqueous Photolysis DT50 | 133 days | pH 7 buffer, 25°C |

Degradation Pathways of Diflufenican

Diflufenican degrades in the environment through several pathways, primarily microbial action in the soil.

Aerobic Soil Metabolism

In aerobic soil conditions, Diflufenican is mineralized to carbon dioxide. The major metabolites formed during this process are:

-

AE B107137 (DFF-acid): 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

-

AE 0542291 (DFF-amide): 2-[3-(Trifluoromethyl)phenoxy]nicotinamide

Figure 1. Simplified aerobic soil degradation pathway of Diflufenican.

Photodegradation

Diflufenican exhibits slow degradation when exposed to light in aqueous solutions, with a half-life of 133 days under sterile conditions at pH 7. Photolysis on soil surfaces can accelerate degradation, but no unique major metabolites are formed through this process.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the environmental persistence of herbicides like Diflufenican and would be applicable for studying this compound.

Aerobic Soil Degradation Study (OECD 307)

Objective: To determine the rate of aerobic degradation and the transformation products of a test substance in soil.

Methodology:

-

Soil Selection: At least three different soil types are selected to represent a range of properties (e.g., pH, organic carbon content, texture).

-

Test Substance Application: The test substance (e.g., ¹⁴C-labeled Diflufenican) is applied to fresh soil samples at a known concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). The incubation vessels are designed to trap volatile organic compounds and CO₂.

-

Sampling and Analysis: At specified time intervals, replicate soil samples are extracted and analyzed using appropriate techniques (e.g., HPLC, LC-MS/MS) to quantify the parent compound and its transformation products. The trapped volatiles and CO₂ are also analyzed.

-

Data Analysis: The rate of degradation (DT50 and DT90 values) is calculated using kinetic modeling.

Figure 2. Workflow for an aerobic soil degradation study.

Aqueous Photolysis Study (OECD 316)

Objective: To determine the rate of photodegradation of a test substance in water.

Methodology:

-

Solution Preparation: A sterile aqueous solution of the test substance (e.g., Diflufenican) is prepared in a buffer of known pH (typically pH 7).

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. Dark control samples are incubated under the same conditions but shielded from light.

-

Sampling and Analysis: At various time points, aliquots of the irradiated and dark control solutions are taken and analyzed to determine the concentration of the parent compound and any photoproducts.

-

Data Analysis: The rate of photolysis is calculated, and the half-life (DT50) is determined.

Hydrolysis as a Function of pH Study (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.

Methodology:

-

Solution Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. The test substance is added to each buffer.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

-

Data Analysis: The rate of hydrolysis at each pH is determined, and the half-life is calculated.

Conclusion

Diflufenican is a herbicide with high persistence in the soil environment, primarily degrading through microbial pathways. While direct experimental data for this compound is unavailable, the principles of the kinetic isotope effect strongly suggest that it will exhibit greater environmental persistence than its non-deuterated counterpart. The degree of this increased persistence will be contingent on the role of C-H bond cleavage in the rate-determining steps of its degradation. The experimental protocols outlined in this guide provide a framework for conducting studies to definitively determine the environmental fate of this compound and other deuterated compounds. This information is crucial for a comprehensive environmental risk assessment and for understanding the behavior of isotopically labeled standards that may be released into the environment.

References

Methodological & Application

Application Note: High-Throughput Quantification of Diflufenican in Environmental and Agricultural Matrices Using Diflufenican-d3 as an Internal Standard by LC-MS/MS

Introduction

Diflufenican is a widely used herbicide for the pre- and early post-emergence control of broad-leaved weeds in cereals and other crops. Monitoring its residues in environmental samples such as soil and water, as well as in agricultural products, is crucial for ensuring food safety and environmental protection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of pesticide residues due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Diflufenican-d3, is the gold standard for quantitative analysis.[2] This internal standard closely mimics the chemical and physical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization behavior. This allows for the correction of variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2]

This application note provides a detailed protocol for the quantitative analysis of Diflufenican in various matrices using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The mass spectrometer can differentiate between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) ratio. Any loss of the analyte during sample extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification, even in complex matrices that are prone to matrix effects.

Experimental Protocols

1. Materials and Reagents

-

Diflufenican analytical standard (≥98% purity)

-

This compound internal standard (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

QuEChERS extraction salts and cleanup tubes (e.g., containing magnesium sulfate, sodium chloride, sodium citrate, and PSA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for water samples

2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diflufenican and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Diflufenican stock solution with a suitable solvent (e.g., acetonitrile/water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples, calibration standards, and quality controls.

3. Sample Preparation

3.1. Soil and Wheat Samples (QuEChERS Method) [3]

-

Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the internal standard spiking solution.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the supernatant and transfer it to a dispersive SPE (dSPE) cleanup tube containing PSA and magnesium sulfate.

-

Vortex for 30 seconds and centrifuge.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

3.2. Water Samples (Solid Phase Extraction - SPE) [4]

-

Filter the water sample through a 0.45 µm filter.

-

Add the internal standard spiking solution to 100 mL of the filtered water sample.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge with water.

-

Elute the analytes with acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Diflufenican: Precursor ion m/z 395.1 → Product ions m/z 266.0 (quantifier) and m/z 246.0 (qualifier)

-

This compound: The precursor ion will be m/z 398.1 (assuming three deuterium atoms). The product ions will also be shifted by 3 Da. The exact transitions should be optimized by direct infusion of the standard.

-

-

5. Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards. The concentration of Diflufenican in the samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance of the method for the analysis of Diflufenican in various matrices using this compound as an internal standard. The data is compiled from published methods for Diflufenican analysis.

| Parameter | Wheat Grain & Straw | Soil | Water |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

| Accuracy (Recovery %) | 74 - 98% | 85.7 - 91.3% | 80 - 110% (Typical) |

| Precision (RSD %) | 1 - 11% | 2.43 - 6.00% | < 15% (Typical) |

| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg (Typical) | 1 ng/mL |

Workflow Diagram

Caption: Experimental workflow for Diflufenican analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Diflufenican in complex matrices such as soil, water, and agricultural products. The described protocol, incorporating either QuEChERS or SPE for sample preparation, offers a reliable approach for high-throughput residue monitoring, ensuring compliance with regulatory limits and safeguarding food and environmental quality.

References

- 1. agilent.com [agilent.com]

- 2. Determination of Four Polar Pesticides in Drinking Water by a Single IC-MS Method - AnalyteGuru [thermofisher.com]

- 3. Method Validation and Residue Analysis of Mesosulfuron-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]

- 4. agilent.com [agilent.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Diflufenican-d3

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Diflufenican, utilizing its deuterated isotopologue, Diflufenican-d3, as an internal standard. The method employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for high-throughput analysis in various matrices for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Diflufenican is a widely used herbicide for the control of broad-leaved weeds. Accurate and sensitive quantification of Diflufenican in various samples is crucial for environmental monitoring and residue analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.[1] This application note provides a detailed protocol for a robust LC-MS/MS method for the quantification of Diflufenican using this compound.

Experimental

Materials and Reagents

-

Diflufenican and this compound analytical standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Sample Preparation

A simple and efficient protein precipitation method was employed for sample extraction:

-

To 100 µL of the sample (e.g., plasma, water, soil extract), add 300 µL of acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:

| Parameter | Value |

| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Approx. Retention Time | ~7.31 minutes[2] |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The instrument was operated in Multiple Reaction Monitoring (MRM) mode to monitor the specific transitions for Diflufenican and this compound.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temp | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method.

Table 1: Mass Spectrometry Parameters for Diflufenican and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Diflufenican (Quantifier) | 395.1 | 266.0 | 28 | 100 |

| Diflufenican (Qualifier) | 395.1 | 246.0 | 40 | 100 |

| This compound (Internal Standard) | 398.1 | 269.0 | 28 | 100 |

Note: The precursor ion for this compound is predicted to be [M+H]+, which is 3 Da higher than that of Diflufenican due to the three deuterium atoms. The product ion is also expected to be 3 Da higher, assuming the deuterium atoms are on a part of the molecule that is retained in the monitored fragment. The collision energy is assumed to be similar to the non-deuterated analog but should be empirically optimized.

Experimental Workflow and Protocols

The following diagrams illustrate the logical workflow of the analytical method.

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Protocol 1: Standard Solution and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Accurately weigh and dissolve Diflufenican and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Diflufenican by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 50 ng/mL.

-

Calibration Curve Standards: Prepare calibration standards by spiking the appropriate amount of Diflufenican working standard solutions into a blank matrix.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix in the same manner as the calibration standards.

Protocol 2: LC-MS/MS System Setup and Operation

-

System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Mass Spectrometer Tuning: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. Optimize the source parameters and collision energies for Diflufenican and this compound by infusing a standard solution.

-

Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.

-

Data Acquisition: Acquire data in MRM mode using the transitions and parameters specified in Table 1.

Protocol 3: Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of Diflufenican and the quantifier ion of this compound.

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio of the Diflufenican quantifier to the this compound quantifier against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification of Unknowns: Determine the concentration of Diflufenican in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Review: Review the qualifier ion ratios to confirm the identity of the analyte. The ratio in the samples should be within a specified tolerance (e.g., ±30%) of the average ratio in the calibration standards.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Diflufenican in various matrices. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This application note provides a comprehensive guide for researchers and scientists to implement this method in their laboratories.

Caption: Logical relationship for accurate quantification.

References

Application Note: High-Throughput Analysis of Diflufenican-d3 in Soil Using Modified QuEChERS Extraction and LC-MS/MS

Application Notes and Protocols for the Extraction of Diflufenican-d3 from Plant Tissues

These application notes provide a detailed protocol for the extraction of the deuterated internal standard, Diflufenican-d3, from various plant tissues. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which is a cornerstone of pesticide residue analysis in the food and environmental sciences.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification, as it effectively compensates for matrix effects and procedural losses during sample preparation and analysis.[5]

Introduction

Diflufenican is a selective contact and residual herbicide used for the control of broad-leaved weeds in cereal crops. Monitoring its residues in plant tissues is essential for ensuring food safety and environmental quality. This compound, as a stable isotope-labeled analog, serves as an ideal internal standard for analytical methods such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS), which are commonly employed for pesticide residue analysis. The QuEChERS method offers a streamlined and efficient approach for the extraction and cleanup of pesticide residues from complex plant matrices.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of pesticide residues in plant matrices using the QuEChERS method with LC-MS/MS. These values are indicative of the performance that can be expected with the described protocol.

| Parameter | Typical Value Range | Plant Matrix Examples |

| Recovery | 70-120% | Fruits, Vegetables, Grains, Herbs |

| Relative Standard Deviation (RSD) | < 15% | Cabbage, Chives, Pears, Wheat Flour |

| Limit of Detection (LOD) | 0.0001 - 0.01 mg/kg | Various plant-origin matrices |

| Limit of Quantification (LOQ) | 0.0005 - 0.05 mg/kg | Fruits, Vegetables, Grains, Edible Oils |

Experimental Protocol

This protocol outlines the steps for the extraction of this compound from plant tissues using the QuEChERS method.

Sample Homogenization

Proper homogenization is crucial for obtaining a representative sample.

-

For soft tissues (e.g., leafy greens, fruits):

-

Weigh a representative portion of the plant tissue (e.g., 10-15 g).

-

Homogenize the sample using a high-speed blender or grinder to a uniform consistency. For samples with high water content, cryogenic grinding with dry ice can be employed to prevent degradation of heat-labile compounds.

-

-

For dry or hard tissues (e.g., grains, seeds):

-

Grind the sample to a fine powder using a laboratory mill.

-

Extraction

This step isolates the analyte of interest from the bulk of the sample matrix.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add the appropriate volume of a standard solution of this compound to the sample to serve as the internal standard.

-

Add 10 mL of acetonitrile (with 1% acetic acid for acidic pesticides, if necessary).

-

Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts).

-

Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

This cleanup step removes interfering matrix components.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube. The composition of the dSPE tube will depend on the matrix. Common sorbents include:

-

Primary Secondary Amine (PSA): for the removal of organic acids, fatty acids, and sugars.

-

C18: for the removal of non-polar interferences such as fats and lipids.

-

Graphitized Carbon Black (GCB): for the removal of pigments like chlorophyll and carotenoids. Note: GCB should be used with caution as it can retain planar pesticides.

-

-

Vortex the dSPE tube for 30-60 seconds.

-

Centrifuge the tube at a high speed (e.g., 10,000 rpm) for 2-5 minutes.

Final Extract Preparation and Analysis

-

Carefully transfer the cleaned supernatant into an autosampler vial.

-

The extract can be directly analyzed by LC-MS/MS or GC-MS/MS. For LC-MS/MS analysis, the extract may need to be diluted with a suitable solvent to match the initial mobile phase conditions.

Visualizations

Caption: Experimental workflow for the extraction of this compound from plant tissues.

References

Application Note: Quantification of Diflufenican-d3 in Water Samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diflufenican is a widely used herbicide for the control of broad-leaved weeds in cereal crops. Its potential to leach into surface and groundwater necessitates sensitive and reliable analytical methods for monitoring its presence in environmental water samples.[1] The use of a stable isotope-labeled internal standard, such as Diflufenican-d3, is the gold standard for accurate quantification as it effectively compensates for variations in sample preparation and instrument response.

This application note details a robust and sensitive method for the quantification of Diflufenican in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method is designed to provide high accuracy and precision, meeting the stringent requirements for environmental monitoring.

Experimental Protocols

Materials and Reagents

-

Standards: Diflufenican (≥98% purity), this compound (isotopic purity ≥99%)

-

Solvents: Acetone, Dichloromethane, Hexane, Methanol (all pesticide residue or HPLC grade)

-

Reagents: HPLC grade water, Anhydrous Sodium Sulfate

-

Solid-Phase Extraction (SPE): 500 mg/6 mL polymeric reversed-phase SPE cartridges

-

Sample Containers: 1 L amber glass bottles, pre-cleaned

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Diflufenican and this compound standards, respectively, in 10 mL of acetone to create individual stock solutions. Store at -20°C.

-

Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with acetone.

-

Working Standard & Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare a working standard solution of Diflufenican and an internal standard spiking solution of this compound by diluting the intermediate solutions with acetone.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in a suitable solvent (e.g., acetone/hexane 1:1) by serial dilution of the working standard solution. Fortify each calibration standard with the internal standard (this compound) at a constant concentration (e.g., 20 ng/mL).

Sample Preparation (Solid-Phase Extraction)

The following protocol outlines the extraction of analytes from water samples.[2][3]

-

Sample Collection: Collect water samples in 1 L pre-cleaned amber glass bottles and store at 4°C until analysis.[2]

-

Fortification: Allow samples to reach room temperature. To a 500 mL water sample, add a precise volume of the this compound internal standard spiking solution to achieve a final concentration of 20 ng/mL.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of HPLC grade water. Ensure the cartridge does not go dry before sample loading.

-

Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[2]

-

Cartridge Washing: After loading, wash the cartridge with 10 mL of HPLC grade water to remove polar interferences.

-

Cartridge Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for at least 20 minutes to remove residual water.

-

Elution: Elute the retained analytes by passing 10 mL of 1:1 (v/v) acetone:dichloromethane through the cartridge into a collection tube.

-

Concentration and Reconstitution: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen. Reconstitute the final volume to 1 mL using acetone/hexane (1:1, v/v). The sample is now ready for GC-MS/MS analysis.

Instrumentation and Analytical Conditions

Analysis is performed on a triple quadrupole GC-MS/MS system. The conditions provided below are a starting point and may require optimization for specific instrumentation.

Table 1: GC-MS/MS Instrument Conditions

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Injection Volume | 1 µL, Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| GC Column | 5% Phenyl-methyl silicone (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Program | 50°C (hold 1 min), ramp 25°C/min to 125°C, ramp 10°C/min to 300°C (hold 10 min) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 260°C |

| Acquisition Mode | Timed-SRM (Scheduled Reaction Monitoring) |

| Collision Gas | Argon at 1.5 mTorr |

| Mass Resolution | Q1 and Q3 at 0.7 Da (FWHM) |

Data Presentation and Quantitative Analysis

Quantification is based on the area ratio of the analyte to the internal standard. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Table 2: Example MRM Transitions for Diflufenican and this compound

| Analyte | Role | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diflufenican | Quantifier | 394.0 | 266.0 | 10 |

| Diflufenican | Qualifier | 266.0 | 246.0 | 15 |

| This compound* | Internal Standard | 397.0 | 269.0 | 10 |

*Note: The MRM transition for this compound is a theoretical example and must be empirically optimized by infusing the standard into the mass spectrometer.

Table 3: Summary of Method Performance and Validation Criteria

| Parameter | Acceptance Criteria / Typical Result |

| Linearity | |

| Calibration Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.995 |

| Accuracy | |

| % Recovery (at 3 levels) | 80 - 120% |

| Precision | |

| Repeatability (%RSD) | ≤ 15% |

| Intermediate Precision (%RSD) | ≤ 20% |

| Sensitivity | |

| Limit of Detection (LOD) | ~0.05 µg/L |

| Limit of Quantification (LOQ) | ~0.15 µg/L |

Experimental Workflow Visualization

The overall analytical process from sample collection to final data reporting is illustrated in the following workflow diagram.

Caption: Workflow for the analysis of Diflufenican in water.

Conclusion

The described method of Solid-Phase Extraction coupled with GC-MS/MS provides a highly selective, sensitive, and accurate protocol for the quantification of Diflufenican in water samples. The incorporation of the stable isotope-labeled internal standard, this compound, ensures robust and reliable results by correcting for matrix effects and procedural losses. This application note serves as a comprehensive guide for environmental laboratories and research institutions involved in pesticide residue analysis.

References

Application Notes and Protocols for Herbicide Residue Analysis Using Diflufenican-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Diflufenican-d3 as an internal standard for the accurate and reliable quantitative analysis of the herbicide Diflufenican in various environmental and agricultural matrices. The protocols detailed below are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for trace-level detection.

Introduction

Diflufenican is a selective herbicide used for the control of broadleaf weeds in cereals and other crops.[1] Its persistence in the environment necessitates sensitive and accurate monitoring to ensure food safety and environmental protection.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3][4] Deuterated internal standards co-elute with the target analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby leading to highly accurate and precise quantification.[3]

Analytical Principle

The methodology described herein employs a robust sample extraction procedure, typically QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using LC-MS/MS. The QuEChERS method is a streamlined approach for the extraction of pesticide residues from a wide range of food and environmental matrices. The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection of both Diflufenican and its deuterated internal standard, this compound.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis. It involves two main steps: extraction and cleanup.

a. Extraction:

-

Weigh 10-15 g of a homogenized sample (e.g., soil, wheat grain, fruit) into a 50 mL centrifuge tube.

-

Add 10 mL of water (for dry samples) and vortex for 30 seconds.

-

Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution. The final concentration of the internal standard should be optimized based on the expected concentration range of the analyte and instrument sensitivity. A typical starting concentration is 100 ng/mL.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent. The choice of sorbent depends on the matrix. For general purpose, a tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 is suitable. For samples with high fat content, additional sorbents like graphitized carbon black (GCB) may be required.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, increasing to 95-100% B over several minutes, followed by a hold and re-equilibration. The gradient should be optimized to ensure good separation of Diflufenican from matrix interferences.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

b. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: The following MRM transitions for Diflufenican have been reported. The transitions for this compound are proposed based on the stable isotope label and would need to be confirmed experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (CE) |

| Diflufenican | 395.1 | 266.0 | 246.0 | 28 / 40 |

| This compound | 398.1 | 269.0 | 249.0 | To be optimized |

Note: The collision energies for this compound should be optimized to maximize signal intensity. They are expected to be similar to those of the unlabeled compound.

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of Diflufenican. The values presented are typical and may vary depending on the matrix, instrumentation, and specific experimental conditions. A full method validation should be performed in the user's laboratory to determine the actual performance characteristics.

| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Diflufenican | Wheat & Soil | UPLC-MS/MS | 85.7 - 91.3 | 2.43 - 6.00 | - | - | |

| Diflufenican | Olive Oil | LC-MS/MS & GC-MS/MS | 73 - 87 | 2 - 9 | - | - |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Specific LOD and LOQ values for methods utilizing this compound would need to be experimentally determined.

Visualization

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Diflufenican using this compound as an internal standard.

This comprehensive guide provides a solid foundation for the development and implementation of a robust analytical method for the quantification of Diflufenican residues. The use of this compound as an internal standard is a critical component for achieving the highest level of accuracy and precision in these analyses. Researchers are encouraged to perform in-house validation to ensure the method meets the specific requirements of their laboratory and the regulatory guidelines.

References

Application Note: Quantitative Analysis of Diflufenican using Isotope Dilution Mass Spectrometry with Diflufenican-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the creation of calibration curves for the quantitative analysis of Diflufenican in environmental matrices, such as soil and water, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Diflufenican-d3 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This document outlines the necessary steps for the preparation of standards, sample extraction, and LC-MS/MS analysis, and includes representative data for a typical calibration curve.

Introduction

Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereal crops. Monitoring its residues in environmental samples is crucial to ensure environmental safety and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for accurate quantification, especially in complex matrices.[3] By adding a known amount of an isotopically labeled analogue of the analyte (in this case, this compound) to the sample, variations during sample processing and analysis can be effectively compensated for, leading to more reliable results.

Experimental Protocol

Materials and Reagents

-

Diflufenican analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)

-

This compound internal standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Blank matrix (e.g., soil, water) free of Diflufenican

Preparation of Stock and Working Solutions

2.2.1. Diflufenican Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of Diflufenican analytical standard.

-

Dissolve in a 100 mL volumetric flask with acetonitrile.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber glass vial.

2.2.2. This compound Internal Standard (IS) Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of this compound.

-

Dissolve in a 100 mL volumetric flask with acetonitrile.

-

Sonicate for 10 minutes.

-

Store at -20°C in an amber glass vial.

2.2.3. Diflufenican Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the Diflufenican stock solution with acetonitrile to achieve concentrations for spiking the calibration standards.

2.2.4. This compound Internal Standard (IS) Working Solution (1 µg/mL)

-

Pipette 1 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask.

-

Dilute to volume with acetonitrile. This working solution will be used to spike all calibration standards, quality controls, and samples.

Preparation of Calibration Curve Standards

A matrix-matched calibration curve is recommended to compensate for any matrix effects.

-

Prepare a blank matrix extract by following the sample preparation procedure (Section 2.4) without the addition of the analyte or internal standard.

-

Prepare a series of at least six calibration standards by spiking the blank matrix extract with the Diflufenican working standard solutions to achieve the desired concentration range (e.g., 0.5 - 200 ng/mL).

-

Spike each calibration standard with a constant concentration of the this compound internal standard working solution (e.g., 50 ng/mL).

-

The final volume of all calibration standards should be the same.

Sample Preparation

2.4.1. Water Samples

-

To a 100 mL water sample, add a known amount of the this compound IS working solution.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18).

-

Elute the analytes with acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

2.4.2. Soil Samples

-

To 10 g of homogenized soil, add a known amount of the this compound IS working solution.

-

Extract the sample with an appropriate solvent, such as acetonitrile, using shaking or sonication.

-

Centrifuge the sample and collect the supernatant.

-

The extract may require a cleanup step, such as dispersive solid-phase extraction (d-SPE), to remove interfering matrix components.

-

Evaporate the final extract and reconstitute in the initial mobile phase.

LC-MS/MS Analysis

2.5.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

2.5.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Capillary Voltage | 1.5 kV |

MRM Transitions (Illustrative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diflufenican | 395.1 | 267.1 | 20 |

| This compound | 398.1 | 270.1 | 20 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation